Cimetidine EP Impurity F is a chemical compound associated with the pharmaceutical agent cimetidine, primarily recognized for its role as a histamine H2 receptor antagonist. This impurity is significant in the context of pharmaceutical quality control and regulatory compliance, particularly within the European Pharmacopoeia framework. The compound is identified by the Chemical Abstracts Service number 55272-86-1 and has a molecular formula of with a molecular weight of 392.55 g/mol.
Cimetidine EP Impurity F is typically derived from the synthesis processes involved in producing cimetidine itself. The impurity may arise during the chemical reactions that form cimetidine, particularly through variations in reaction conditions or precursor materials used in synthesis.
In terms of chemical classification, Cimetidine EP Impurity F can be categorized as a sulfonamide derivative due to the presence of sulfanyl groups in its structure. It is also classified under heterocyclic compounds due to the imidazole ring present in its molecular framework.
The synthesis of Cimetidine EP Impurity F involves multiple steps that typically begin with specific precursors. The general synthetic route includes the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with various halomethyl derivatives of imidazole under controlled conditions.
Cimetidine EP Impurity F features a complex molecular structure characterized by:
This unique structure contributes to its reactivity and interaction profile.
The compound's structural formula can be represented as follows:
Cimetidine EP Impurity F can participate in several chemical reactions, including:
Cimetidine EP Impurity F primarily acts by competitively inhibiting histamine binding to histamine H2 receptors located on gastric parietal cells. This inhibition reduces gastric acid secretion, which is crucial for managing conditions like peptic ulcers and gastroesophageal reflux disease.
Cimetidine EP Impurity F is primarily utilized in scientific research related to pharmaceutical development and quality control. It serves as a reference standard for analytical testing in laboratories, ensuring compliance with pharmacopoeial standards during the production of cimetidine and related compounds. Additionally, understanding its properties aids researchers in developing new formulations or improving existing ones related to histamine H2 receptor antagonists.
Cimetidine EP Impurity F is systematically identified through multiple nomenclature systems. Its IUPAC name is 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]-sulfanyl]ethyl]guanidine, reflecting its bis-imidazolyl structure and central cyano-guanidine moiety [6]. Pharmacopeial designations uniformly label it as "EP Impurity F" under European Pharmacopoeia guidelines and "Cimetidine Impurity F" in USP monographs, establishing its regulatory significance [3] [8]. Common aliases include N-Cyano-N’,N’’-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine and "Cimetidine bis Impurity," the latter hinting at its dimeric origin relative to the parent drug [1] [4]. The consistent CAS Registry Number 55272-86-1 serves as a universal identifier across analytical and regulatory documentation [1] [6] [7].
Table 1: Nomenclature and Synonyms of Cimetidine EP Impurity F
Nomenclature Type | Designation |
---|---|
IUPAC Name | 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]-sulfanyl]ethyl]guanidine |
Pharmacopeial Name | Cimetidine EP Impurity F |
Common Synonyms | N-Cyano-N’,N’’-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine; Cimetidine bis Impurity |
CAS No. | 55272-86-1 |
The molecular architecture of Cimetidine EP Impurity F is defined by the formula C₁₆H₂₄N₈S₂ and a molecular weight of 392.55 g/mol [1] [4] [7]. This composition arises from the symmetric fusion of two cimetidine-like subunits via a central cyano-guanidine functional group (–N–C≡N), which replaces the terminal nitrile of monomeric cimetidine [4] [8]. Key structural features include:
Table 2: Elemental Composition and Functional Groups
Component | Count | Role in Structure |
---|---|---|
Carbon (C) | 16 | Backbone of imidazole rings and alkyl chains |
Hydrogen (H) | 24 | Saturation of alkyl/imidazole groups |
Nitrogen (N) | 8 | Guanidine core, imidazole nitrogens |
Sulfur (S) | 2 | Thioether linkages |
Cyano Group (–C≡N) | 1 | Electron-withdrawing group in guanidine core |
5-Methylimidazole | 2 | Aromatic pharmacophore |
This dimeric configuration distinguishes it structurally and sterically from monomeric cimetidine (C₁₀H₁₆N₆S), doubling key functional elements while introducing new chiral centers at the guanidine carbons [6] [9]. The molecule exhibits polarity due to multiple nitrogen atoms, explaining its solubility in DMSO and methanol but limited aqueous dissolution [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra feature distinct signals:
¹³C NMR reveals 16 unique carbon resonances, with critical peaks at:
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a parent ion [M+H]⁺ at m/z 393.2, consistent with the molecular weight of 392.55 g/mol. Fragmentation patterns include cleavages at the thioether bonds (m/z 253.1) and loss of the cyano group (m/z 366.2) [6].
Infrared Spectroscopy
IR spectra display signature absorptions at:
Thermogravimetric Analysis (TGA)
TGA profiles indicate thermal stability up to 200°C, with decomposition commencing at 250–300°C due to breakdown of the guanidine core and imidazole rings. The residue at 800°C is negligible, confirming complete combustion .
Table 3: Spectroscopic Signatures of Cimetidine EP Impurity F
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 2.20 (s, 6H) | Methyl protons of imidazole |
δ 3.95 (s, 4H) | Imidazole-CH₂-S– | |
¹³C NMR (DMSO-d₆) | δ 158.5 | Guanidine carbon |
δ 117.5 | Cyano group carbon | |
MS (ESI+) | m/z 393.2 [M+H]⁺ | Molecular ion |
IR (KBr) | 2,210 cm⁻¹ | ν(–C≡N) |
TGA | Decomposition onset: 250°C | Thermal degradation |
Cimetidine EP Impurity F is structurally distinct from both the parent drug and monofunctional impurities:
Cimetidine (Parent Drug):Monomeric structure (C₁₀H₁₆N₆S, MW 252.34 g/mol) featuring a single imidazole-thioethyl chain and terminal cyano-guanidine. Impurity F’s dimeric form (C₁₆H₂₄N₈S₂, MW 392.55 g/mol) arises from side reactions during synthesis or storage, linking two cimetidine units via nucleophilic attack at the cyano group [6] [9].
N-Nitroso Cimetidine (CAS 73785-40-7):Contains a nitroso (–N=O) group attached to the guanidine nitrogen (C₁₀H₁₅N₇OS). Unlike Impurity F, it is a potential nitrosamine contaminant with genotoxic risk [5].
Other Process-Related Impurities:
Table 4: Structural Comparison of Cimetidine and Key Impurities
Compound | CAS No. | Molecular Formula | Molecular Weight | Structural Features |
---|---|---|---|---|
Cimetidine (Parent) | 51481-61-9 | C₁₀H₁₆N₆S | 252.34 | Monomeric; terminal cyano-guanidine |
EP Impurity F | 55272-86-1 | C₁₆H₂₄N₈S₂ | 392.55 | Dimeric; central cyano-guanidine bridge |
N-Nitroso Cimetidine | 73785-40-7 | C₁₀H₁₅N₇OS | 281.34 | Nitroso group on guanidine |
Impurity A | 51481-61-9 | C₁₀H₁₅N₅S₂ | 269.39 | Thiocarbamimidate group |
Impurity H | 74886-59-2 | C₁₀H₁₈N₈S₂ | 314.43 | Dimethylguanidine-terminated dimer |
Degradation pathways further differentiate these impurities: While Impurity F forms via hydrolysis-condensation reactions under acidic conditions, Impurity B (ALL-CIM-1079, CAS 52378-40-2) arises from oxidation of thioether to sulfoxide (C₁₀H₁₅N₅OS₂) [9]. The dimeric structure of Impurity F enhances its chromatographic retention relative to cimetidine in reversed-phase HPLC, making it a critical marker for method validation in quality control [6] [8].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7